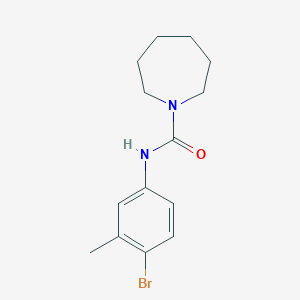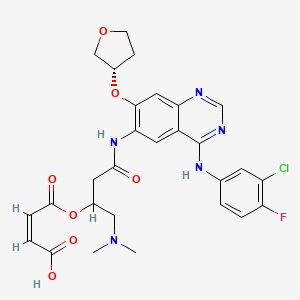
Potassium 2-carboxy-4,6-diiodophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-carboxy-4,6-diiodophenolate is a chemical compound with the molecular formula C7H3I2KO3 It is known for its unique structure, which includes two iodine atoms and a carboxylate group attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:
Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.
Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-carboxy-4,6-dibromophenolate: Similar structure but with bromine atoms instead of iodine.
Potassium 2-carboxy-4,6-dichlorophenolate: Contains chlorine atoms instead of iodine.
Potassium 2-carboxy-4,6-difluorophenolate: Contains fluorine atoms instead of iodine.
Uniqueness
Potassium 2-carboxy-4,6-diiodophenolate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific applications where iodine’s characteristics are advantageous.
Properties
Molecular Formula |
C7H3I2KO3 |
|---|---|
Molecular Weight |
428.00 g/mol |
IUPAC Name |
potassium;2-carboxy-4,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
InChI Key |
SNHIVWOGVZUVLO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)





![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)


